2-(4-Fluoro-1H-indol-1-yl)acetic acid
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Overview
Description
“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1313712-35-4 . It is a yellow to brown solid at room temperature . The molecular weight of this compound is 193.18 .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-1H-indol-1-yl)acetic acid” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . Attached to the indole ring is a fluoro group at the 4-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 193.18 .Scientific Research Applications
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Anti-inflammatory Activity
- Field : Medical Science
- Application : Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
- Method : The compounds were synthesized and their activities were assessed in vitro and in vivo .
- Results : The results of these studies are not specified in the source .
-
Anti-HIV Activity
- Field : Medical Science
- Application : A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .
- Method : The compounds were synthesized and their anti-HIV activities were assessed through molecular docking studies .
- Results : The results of these studies are not specified in the source .
-
Antibacterial and Antifungal Activity
- Field : Medical Science
- Application : Newly synthesized difluoromethylated 1- (1,3-diphenyl-1 H -pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity .
- Method : The compounds were synthesized and their antibacterial and antifungal activities were assessed in vitro .
- Results : The compounds showed activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
-
Antiviral Activity
- Field : Medical Science
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The compounds were synthesized and their antiviral activities were assessed .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Antioxidant Activity
-
Antimicrobial Activity
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Antitubercular Activity
-
Antidiabetic Activity
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Antimalarial Activity
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Anticholinesterase Activities
- Field : Medical Science
- Application : Indole derivatives have been found to possess anticholinesterase activities .
- Method : The anticholinesterase activities of these compounds are typically assessed using various in vitro assays .
- Results : The results of these studies are not specified in the source .
-
OLED Applications
- Field : Material Science
- Application : Certain indole derivatives exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications .
- Method : The properties of these compounds are typically assessed using various in vitro assays .
- Results : The results of these studies are not specified in the source .
Safety And Hazards
The safety information for “2-(4-Fluoro-1H-indol-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-fluoroindol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXBCFCHSFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724487 |
Source
|
Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-1H-indol-1-yl)acetic acid | |
CAS RN |
1313712-35-4 |
Source
|
Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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